molecular formula (C6H5COOCH2CH2)2O<br>C18H18O5 B031904 Diethylene glycol dibenzoate CAS No. 120-55-8

Diethylene glycol dibenzoate

Cat. No.: B031904
CAS No.: 120-55-8
M. Wt: 314.3 g/mol
InChI Key: NXQMCAOPTPLPRL-UHFFFAOYSA-N
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Description

Diethylene glycol dibenzoate (DEGDB, CAS 120-55-8) is a non-phthalate plasticizer with the molecular formula C₁₈H₁₈O₅ and a molecular weight of 314.33 g/mol . Structurally, it consists of two benzoate ester groups connected via a diethylene glycol (ether-linked) backbone . DEGDB is widely used in polyvinyl chloride (PVC), polyvinyl acetate (PVAc) emulsions, adhesives, coatings, and cosmetics due to its high compatibility, thermal stability, and low volatility . It is recognized as a safer alternative to traditional phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), though concerns about its environmental persistence and metabolite toxicity persist .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylene glycol dibenzoate is typically synthesized through the esterification of benzoic acid with diethylene glycol. The reaction is catalyzed by protonic acids or composite catalysts such as tetraisopropyl titanate and solid titanium base compounds. The reaction conditions involve heating the reactants to temperatures between 90-200°C and maintaining these conditions for several hours .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of benzoic acid and diethylene glycol in a reactor. The mixture is heated and stirred, with the addition of a catalyst and a water-carrying agent to facilitate the reaction. After the reaction is complete, the crude product is neutralized, decolorized, and filtered to obtain the final product .

Chemical Reactions Analysis

Esterification Reactions

DEDB is synthesized via esterification of diethylene glycol (DEG) with benzoic acid. Catalysts and reaction conditions significantly influence yield and efficiency:

Catalyst Temperature Time Yield Key Findings
Sb(OAc)₂ 105°C48 h98%High yield under mild conditions; minimal side products observed.
Ionic liquid 150°C4.5 h99.1%Catalyst recyclability demonstrated; reduced environmental impact.
Heteropolyacid 180–200°C10–15 h90–95%High-temperature method optimizes reaction rate but increases energy consumption.
Ti(OBu)₄/AC 120–140°C6–8 h93%Titanium-based catalysts enhance selectivity and reduce reaction time.

Mechanism :

  • Acid-catalyzed esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by DEG, and subsequent dehydration .
  • Ionic liquids (e.g., [HSO₃-pMIM]HSO₄) act as dual acid catalysts and solvents, improving reaction kinetics .

Hydrolysis Reactions

DEDB undergoes hydrolysis under acidic or basic conditions, breaking ester bonds to form benzoic acid and diethylene glycol:

Condition pH Rate Constant (k) Half-Life Byproducts
Acidic2–40.02 L/mol·sec35 daysPartial monoester intermediates
Basic 8–100.16 L/mol·sec49 days2-Hydroxyethoxy acetic acid (HEAA)

Key Observations :

  • Base-catalyzed hydrolysis follows second-order kinetics, with hydroxide ions attacking the ester carbonyl group .
  • Hydrolysis in aqueous environments is slow but accelerates in polar solvents or elevated temperatures .

Biodegradation Pathways

DEDB biodegradation involves microbial action, primarily via Rhodococcus rhodochrous:

Step Process Products Formed Rate References
1Hydrolysis of one ester bondMonoester + benzoic acidFast (hours)
2Oxidation of monoester6-(Benzoyloxy) hexanoic acidModerate (days)
3β-oxidation of intermediatesCO₂ + H₂OSlow (weeks)

Notable Findings :

  • Ether functional groups in monoester intermediates (e.g., diethylene glycol monobenzoate) hinder further degradation, leading to environmental persistence .
  • Co-substrates like alkanes promote ester cleavage but generate secondary metabolites (e.g., alkane-alcohol benzoates) .

Environmental and Metabolic Reactions

A. Photochemical Degradation :

  • Vapor-phase DEDB reacts with hydroxyl radicals (·OH) in the atmosphere, with a rate constant of 1.8×1011cm3/molecule sec1.8\times 10^{-11}\,\text{cm}^3/\text{molecule sec} .
  • Estimated atmospheric half-life: 12 hours under midday summer sunlight .

B. Metabolic Pathways :

  • In aquatic organisms, DEDB is metabolized to HEAA, inducing metabolic acidosis and hepatic lipid mobilization .
  • Chronic exposure (5–10 ppm) reduces reproductive hormones in zebrafish, indicating endocrine disruption .

Comparison with Analogues

Property DEDB Dipropylene Glycol Dibenzoate 1,6-Hexanediol Dibenzoate
Hydrolysis RateModerateSlowFast
BiodegradabilityLowModerateHigh
Toxicity (LC₅₀, fish)10–15 ppm >50 ppm >100 ppm

Scientific Research Applications

Applications Overview

Diethylene glycol dibenzoate is employed in various applications, including:

  • Plastics Industry
    • Used as a plasticizer for thermoplastic polymers like PVC, PET, and PP.
    • Enhances flexibility, durability, and processability of materials used in packaging, construction, and automotive components .
  • Adhesives and Sealants
    • Functions as a plasticizer and tackifier in adhesive formulations.
    • Improves adhesion and flexibility for bonding diverse substrates such as wood, metal, and ceramics .
  • Coatings and Paints
    • Acts as a plasticizer and film-forming agent.
    • Increases flexibility, adhesion, and weather resistance of coatings .
  • Printing Inks
    • Utilized as a solvent and plasticizer to improve ink flow and print quality.
    • Essential in flexographic, gravure, and screen printing inks .
  • Personal Care Products
    • Serves as a solvent, emollient, and viscosity regulator in cosmetics and skincare products .
  • Textile Auxiliaries
    • Employed as a softening agent in textile processing to enhance fabric quality .
  • Industrial Cleaners
    • Functions as a solvent in formulations for degreasers and metalworking fluids .
  • Agricultural Adjuvants
    • Used to enhance the stability and efficacy of pesticides .
  • Electronics Industry
    • Applied in producing flexible materials for electronic components like cables and circuit boards .

Data Table of Applications

Application AreaFunctionalityKey Benefits
Plastics IndustryPlasticizerImproved flexibility and durability
Adhesives & SealantsTackifierEnhanced adhesion to various substrates
Coatings & PaintsFilm-forming agentIncreased weather resistance
Printing InksSolvent & PlasticizerBetter print quality
Personal Care ProductsSolvent & EmollientImproved texture and stability
Textile AuxiliariesSoftening agentEnhanced fabric comfort
Industrial CleanersSolventEffective cleaning of oils and greases
Agricultural AdjuvantsStabilizerImproved pesticide performance
Electronics IndustryPlasticizerFlexibility in electronic components

Case Study 1: Use in PVC Applications

A study demonstrated that incorporating this compound into PVC formulations significantly reduced the glass transition temperature (Tg) while enhancing thermal stability compared to traditional plasticizers like dioctyl phthalate (DOP). This improvement is crucial for applications requiring flexibility at low temperatures .

Case Study 2: Adhesive Formulations

In adhesive formulations, DEGDB was found to enhance the mechanical properties of adhesives applied to wood substrates. The resulting adhesives exhibited superior bonding strength compared to those using conventional plasticizers .

Case Study 3: Environmental Impact Assessment

Research on the environmental impact of DEGDB indicated that while it serves as an effective alternative to phthalates in various applications, its potential toxicity to aquatic species necessitates careful consideration during formulation processes .

Mechanism of Action

Diethylene glycol dibenzoate functions primarily as a plasticizer, enhancing the flexibility and durability of polymers. It achieves this by embedding itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in improved mechanical properties and stability of the final product .

Comparison with Similar Compounds

Chemical Structure and Physical Properties

DEGDB is compared to structurally analogous dibenzoate plasticizers, including dipropylene glycol dibenzoate (DPGDB) , 1,5-propanediol dibenzoate (1,5-PDB) , and 1,3-propanediol dibenzoate (1,3-PrDB) . Key differences lie in their central linker groups:

  • DEGDB : Ether-linked diethylene glycol (two oxygen atoms).
  • DPGDB : Ether-linked dipropylene glycol (three-carbon chain with oxygen).
Compound Molecular Formula Molecular Weight (g/mol) Central Linker Boiling Point/Stability
DEGDB C₁₈H₁₈O₅ 314.33 Ether (O-linked) High boiling point (~300°C)
DPGDB C₁₉H₂₀O₅ 328.36 Ether (O-linked) Similar to DEGDB
1,5-PDB C₁₉H₂₀O₄ 312.36 Carbon (C-linked) Lower thermal stability

Plasticizing Efficiency

  • DEGDB and DPGDB exhibit comparable plasticizing effectiveness in PVC, with similar glass transition temperature (Tg) reduction and flexibility enhancement .
  • 1,5-PDB demonstrates equivalent performance to DEGDB in PVC despite its shorter carbon chain, likely due to optimal spacing between benzoate groups .

Biodegradation and Environmental Fate

  • DEGDB and DPGDB degrade slowly in soil due to ether linkages, which resist microbial action. Rhodococcus rhodochrous degrades DEGDB into persistent monobenzoate metabolites (e.g., 2-[2-(benzoyloxy)ethoxy]ethanol), which exhibit acute toxicity .
  • 1,5-PDB biodegrades 3–5× faster than DEGDB due to its carbon linker, avoiding stable metabolites .
  • Hydrolysis : DEGDB has a hydrolysis half-life of 49 days at pH 8, extending to 1.3 years at pH 7 .
  • Atmospheric Degradation : Vapor-phase DEGDB reacts with hydroxyl radicals (half-life ~20 hours) .
Compound Biodegradation Rate Key Metabolites Environmental Concerns
DEGDB Slow Monobenzoates (toxic) Persistence, metabolite toxicity
1,5-PDB Rapid Non-persistent acids Lower ecological risk
DPGDB Moderate Not well-characterized Potential persistence

Toxicity Profile

  • DEGDB: Shows endocrine-disrupting effects in Danio rerio (zebrafish), altering lipid metabolism similarly to bisphenol A (BPA) . Rodent studies indicate low acute toxicity but raise concerns about chronic exposure .
  • 1,5-PDB: Limited toxicity data, but its rapid degradation reduces bioaccumulation risks .
  • DPGDB : Similar toxicity profile to DEGDB but lacks comprehensive studies .

Biological Activity

Diethylene glycol dibenzoate (DEGDB) is an organic compound with the molecular formula C₁₈H₁₈O₅, primarily recognized for its applications as a plasticizer in various industrial sectors. However, its biological activity is increasingly drawing attention, particularly in the fields of toxicology, biocompatibility, and environmental impact. This article reviews the biological activity of DEGDB, including its mechanisms of action, effects on cellular metabolism, and implications for environmental health.

Overview of this compound

DEGDB is a colorless, odorless liquid known for its excellent solubility and compatibility with other materials. It is commonly used in the production of polyvinyl chloride (PVC), adhesives, and synthetic rubber due to its low volatility and resistance to environmental factors .

Target of Action

DEGDB primarily acts as a plasticizer, enhancing the flexibility and workability of materials by modifying their mechanical properties. This interaction occurs through the incorporation of DEGDB into polymer matrices, which alters their structural integrity and performance characteristics.

Biochemical Pathways

Research indicates that DEGDB can influence hepatic lipid metabolism. A study highlighted that chronic exposure to DEGDB resulted in increased lipid production and mobilization in animal models, suggesting potential metabolic disruptions. Additionally, DEGDB is metabolized into 2-hydroxyethoxy acetic acid (HEAA), which has been implicated in metabolic acidosis and organ dysfunction .

Aquatic Toxicity

DEGDB has been shown to exhibit toxicity towards aquatic organisms. Studies have demonstrated that it can cause significant adverse effects in species such as Daphnia magna, leading to increased mortality rates at certain concentrations . The compound's biodegradation pathways were elucidated using microbial models, revealing that hydrolysis of DEGDB leads to the formation of benzoic acid and monoesters, which can accumulate in aquatic environments and further exacerbate toxicity issues .

Human Health Implications

While acute toxicity in humans has not been extensively documented, concerns regarding reproductive toxicity and endocrine disruption have been raised. Regulatory assessments suggest that DEGDB does not significantly impact population parameters in chronic exposure scenarios; however, its long-term health effects remain under investigation .

Pilot Study on Hepatic Effects

A pilot study examined the effects of chronic exposure to DEGDB on hepatic lipid metabolism in rodent models. Results indicated a non-monotonic dose-response relationship, where both low and high doses led to increased lipid accumulation in liver tissues. This finding suggests that DEGDB may disrupt normal lipid homeostasis.

Biodegradation Mechanisms

Research on biodegradation mechanisms highlights the slow degradation rates of DEGDB compared to other dibenzoate plasticizers like 1,6-hexanediol dibenzoate. The presence of ether functionalities in DEGDB significantly hampers its biodegradation pathways, leading to the accumulation of toxic metabolites in the environment .

Comparative Analysis of Biological Activity

Property This compound Dipropylene Glycol Dibenzoate 1,6-Hexanediol Dibenzoate
Chemical Structure C₁₈H₁₈O₅C₂₄H₂₄O₆C₁₄H₁₄O₄
Toxicity (Aquatic) ModerateLowLow
Biodegradability SlowModerateFast
Metabolic Byproducts HEAABenzoic Acid6-(Benzoyloxy) Hexanoic Acid
Effect on Lipid Metabolism Increased Lipid ProductionMinimal EffectDecreased Lipid Production

Future Directions

Ongoing research aims to further elucidate the biochemical pathways affected by DEGDB and its long-term implications for human health and environmental safety. Investigations into alternative plasticizers with less toxicological impact are also critical as industries seek greener solutions.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of diethylene glycol dibenzoate relevant to its role as a plasticizer in polymer research?

this compound (DEGDB) has a molecular formula of C₁₈H₁₈O₅ and a molecular weight of 314.33 g/mol. Key properties include a density of 1.175 g/cm³, boiling point of 235–237°C, and a refractive index (n²⁰D) of 1.544 . These properties contribute to its efficacy as a plasticizer, offering compatibility with polymers and stability under thermal processing conditions. Its ester functional groups enhance solvation in polar matrices, making it suitable for adhesives and coatings.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

DEGDB is classified with hazard warnings (H303, H316, H320) for potential gastrointestinal irritation, mild skin irritation, and eye damage. Researchers should use personal protective equipment (PPE), avoid open flames (flash point: 113°C), and ensure proper ventilation. Emergency measures include rinsing eyes with water (P305+P351+P338) and seeking medical attention for prolonged exposure .

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high specificity. DEGDB exhibits a molecular ion peak at m/z 314 and fragmentation patterns characteristic of benzoate esters. Fourier-transform infrared spectroscopy (FTIR) can also confirm ester carbonyl stretches (~1720 cm⁻¹) . For quantification, calibration curves using internal standards (e.g., deuterated analogs) improve accuracy in environmental or polymer samples.

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize adhesive formulations incorporating this compound?

RSM enables systematic variation of DEGDB concentration, tackifiers, and antioxidants to model responses like viscosity and solid content. For instance, a D-optimal design with 8 experimental runs identified feasible resin formulations when DEGDB was synthesized via esterification of benzoic acid and diethylene glycol. Constraints include maintaining pH 6–8 to prevent hydrolysis during processing .

Q. What methodological approaches resolve discrepancies in environmental persistence data for this compound under varying pH conditions?

Hydrolysis studies show a base-catalyzed rate of 0.16 L/mol·sec at pH 8 (half-life: 49 days), but this slows to 1.3 years at pH 7 . To address contradictions, researchers should standardize buffer systems and control ionic strength. Accelerated degradation tests under extreme pH (e.g., pH 9–10) paired with LC-MS monitoring can validate kinetic models.

Q. How does this compound’s soil mobility compare to other plasticizers, and what factors influence its environmental fate?

DEGDB has a soil adsorption coefficient (Koc) of ~540, indicating low mobility. Its Henry’s Law constant (3 × 10⁻¹² atm·m³/mol) and vapor pressure (0.09 mmHg) suggest negligible volatilization. However, photodegradation by hydroxyl radicals in the atmosphere occurs with a half-life of ~20 hours. Comparative studies with dipropylene glycol dibenzoate reveal higher Koc values for the latter due to increased hydrophobicity .

Q. What experimental designs assess the plasticizing efficiency of this compound in waterborne acrylic adhesives?

Triblend formulations (e.g., DEGDB with dipropylene glycol and propylene glycol dibenzoates) are tested using a Design of Experiments (DOE) approach. Key metrics include peel adhesion, tack, and shear resistance. Compatibility with acrylic polymers is validated via glass transition temperature (Tg) shifts in differential scanning calorimetry (DSC). DOE data can optimize ratios for minimal phase separation .

Q. What are the proposed biodegradation pathways for this compound, and how are they validated?

Aerobic biodegradation involves esterase-mediated cleavage into benzoic acid and diethylene glycol, followed by β-oxidation of the glycol moiety. Pathway validation uses ¹⁴C-labeled DEGDB in soil microcosms, with LC-MS/MS tracking intermediate metabolites like 2-hydroxyethoxy ethyl benzoate. Anaerobic conditions show slower degradation, emphasizing the role of redox potential .

Key Considerations for Experimental Design

  • Contradiction Analysis : Conflicting half-life data necessitate controlled pH and temperature conditions during hydrolysis studies .
  • Advanced Characterization : Combine FTIR, GC-MS, and rheometry to correlate DEGDB’s structure with plasticizer performance .
  • Environmental Impact : Use fugacity models to predict DEGDB’s partitioning in air-water-soil systems, informed by its log Kow (3.2) and solubility (0.1 mg/L) .

Properties

IUPAC Name

2-(2-benzoyloxyethoxy)ethyl benzoate
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InChI

InChI=1S/C18H18O5/c19-17(15-7-3-1-4-8-15)22-13-11-21-12-14-23-18(20)16-9-5-2-6-10-16/h1-10H,11-14H2
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InChI Key

NXQMCAOPTPLPRL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCCOC(=O)C2=CC=CC=C2
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Molecular Formula

(C6H5COOCH2CH2)2O, C18H18O5
Record name DIETHYLENE BENZYL BENZOATE
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DSSTOX Substance ID

DTXSID0026967
Record name Diethylene glycol dibenzoate
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Molecular Weight

314.3 g/mol
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Physical Description

Liquid; NKRA, Liquid; [Hawley] Solid; mp = 28 deg C; [ICSC] Liquid; mp = -28 deg C; [HSDB] 89.9% Diethylene glycol, dibenzoate freezing point = 24 deg C; [eChemPortal: HPVIS] Colorless to straw-colored viscous liquid; mp ~ 16 deg C; [MSDSonline], CRYSTALS.
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Boiling Point

225-227 °C @ 3 MM HG, at 0.7kPa: 236 °C
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Flash Point

450 °F (232 °C) (CLOSED CUP), 232 °C
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Solubility

SOL IN WATER, Solubility in water: miscible
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Density

1.2 @ 68 °F (20 °C), Relative density (water = 1): 1.2
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Vapor Density

Relative vapor density (air = 1): 9.4
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Vapor Pressure

0.09 [mmHg]
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Color/Form

LIQUID

CAS No.

120-55-8
Record name Di-O-benzoyldiethylene glycol
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Record name DIETHYLENE GLYCOL, DIBENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE BENZYL BENZOATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-28 °C, 28 °C
Record name DIETHYLENE GLYCOL, DIBENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE BENZYL BENZOATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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